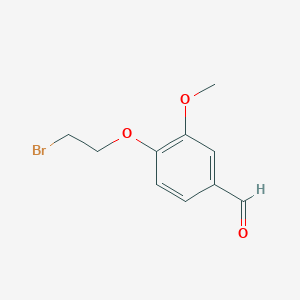

4-(2-Bromoethoxy)-3-methoxybenzaldehyde

描述

Contextual Significance as a Versatile Synthetic Intermediate

The primary significance of 4-(2-bromoethoxy)-3-methoxybenzaldehyde lies in its role as a precursor in multi-step synthetic pathways. The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and the formation of Schiff bases. researchgate.net The bromoethoxy group contains a reactive carbon-bromine bond, which is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.

This dual reactivity is exemplified in its use as a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. patsnap.comgoogle.com In the synthesis of Ivabradine, the aldehyde functionality and the bromoethoxy group of this compound are both crucial for constructing the final complex molecular structure. patsnap.comgoogle.com

Below is a table of the key chemical properties of this compound and its parent compound, vanillin (B372448).

| Property | This compound | Vanillin |

| Molecular Formula | C10H11BrO3 | C8H8O3 |

| Molar Mass | 259.09 g/mol | 152.15 g/mol wikipedia.org |

| Appearance | White to off-white solid | White crystalline solid aip.org |

| Melting Point | 58-60 °C | 81-83 °C wikipedia.org |

| Boiling Point | Decomposes | 285 °C wikipedia.org |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and methanol (B129727). | Slightly soluble in water, soluble in ethanol (B145695), ether, and acetone (B3395972). wikipedia.org |

Note: Some properties for this compound are based on data from chemical suppliers and may vary.

Historical Perspectives on its Development and Early Applications

The historical development of this compound is intrinsically linked to the advancements in the synthesis of its derivatives, most notably Ivabradine. The compound itself does not have a long history of broad application but emerged as a critical component in the synthetic routes developed for specific pharmaceutical agents.

Patents and research articles detailing the synthesis of Ivabradine, which began to appear in the late 20th and early 21st centuries, are among the earliest significant mentions of this compound. patsnap.comgoogle.comgoogle.com These documents highlight its preparation from vanillin through etherification of the phenolic hydroxyl group with 1,2-dibromoethane. This reaction underscores the broader theme of utilizing readily available natural products, like vanillin, as starting materials for the synthesis of complex, high-value chemicals. nih.govaip.org

The focus of early research was not on the compound itself but on its efficient incorporation into the total synthesis of the target drug molecule. google.comepo.org Therefore, its history is one of a means to an end, a testament to the ingenuity of medicinal and process chemists in designing synthetic pathways to important therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSWCDPTQADMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582087 | |

| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-23-2 | |

| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the alkoxy groups (methoxy at C3 and bromoethoxy at C4) activates the benzene (B151609) ring, directing incoming electrophiles primarily to the ortho and para positions. Given that the para position (C1) is occupied by the aldehyde, substitutions are directed to the positions ortho to the activating groups.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key functional group for further synthetic transformations. The reaction typically involves treating the substrate with a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. rsc.org For alkoxy-substituted benzaldehydes, the substitution pattern is dictated by the combined directing effects of the activating groups. The methoxy (B1213986) and ether groups strongly direct incoming electrophiles to the C2 and C5 positions.

In the case of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, nitration is expected to occur at the C5 position, which is ortho to the methoxy group and meta to the aldehyde. This is analogous to the nitration of similar structures like 4-(benzyloxy)-3-methoxybenzaldehyde, which yields the 2-nitro derivative (relative to the benzyl (B1604629) ether). chemicalforums.com The reaction proceeds by adding the benzaldehyde (B42025) derivative to a cold mixture of nitric and sulfuric acid. rsc.org The resulting product is 4-(2-Bromoethoxy)-3-methoxy-5-nitrobenzaldehyde .

Table 1: Nitration of this compound

| Reactant | Reagents | Product | Position of Nitration |

| This compound | HNO₃ / H₂SO₄ | 4-(2-Bromoethoxy)-3-methoxy-5-nitrobenzaldehyde | C5 |

The introduction of a nitro group onto the aromatic ring opens up numerous avenues for further functionalization. The aldehyde group of 4-(2-Bromoethoxy)-3-methoxy-5-nitrobenzaldehyde can readily undergo condensation reactions. For instance, it can react with compounds containing an active methylene (B1212753) group, such as 4-methoxyacetophenone, in a Claisen-Schmidt condensation to form chalcone-like structures. jocpr.com

Furthermore, the aldehyde can react with hydrazines to form hydrazones. rsc.org Reaction with hydrazine (B178648) derivatives can yield substituted hydrazones, which are valuable intermediates in their own right. rsc.org The nitro group itself is a versatile functional handle. It can be reduced to an amine group, which can then be diazotized or participate in amide bond formation, significantly expanding the molecular complexity and potential applications of the resulting compounds.

Nucleophilic Displacement Reactions of the Bromoethoxy Moiety

The primary alkyl bromide of the bromoethoxy group is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reaction, typically a bimolecular nucleophilic substitution (Sₙ2), allows for the facile introduction of various functional groups by displacing the bromide ion.

The reaction with primary or secondary amines is a straightforward method to introduce nitrogen-containing substituents. Amines such as piperidine, dimethylamine, and morpholine (B109124) act as nucleophiles, attacking the carbon atom bonded to the bromine. This displacement reaction results in the formation of a new carbon-nitrogen bond and the corresponding hydrobromide salt of the amine. A base is typically added to neutralize the acid formed and drive the reaction to completion. This strategy is a common and efficient way to synthesize a library of amine derivatives from a single bromo-precursor.

Table 2: Products from Amination of this compound

| Nucleophile | Product Name |

| Piperidine | 4-(2-(Piperidin-1-yl)ethoxy)-3-methoxybenzaldehyde |

| Dimethylamine | 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde |

| Morpholine | 4-(2-Morpholinoethoxy)-3-methoxybenzaldehyde |

A particularly powerful transformation involves the displacement of the bromide with an azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃). This reaction produces 4-(2-azidoethoxy)-3-methoxybenzaldehyde . This azide intermediate is a key precursor for the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition, famously known as the Huisgen cycloaddition or "click chemistry". nih.govnih.gov

The azide-alkyne cycloaddition (AAC) involves the reaction of the organic azide with a terminal or internal alkyne. researchgate.net The copper(I)-catalyzed version (CuAAC) is highly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This two-step sequence (azide displacement followed by cycloaddition) provides a robust and versatile route to highly functionalized triazole-containing molecules, linking the benzaldehyde core to a wide variety of alkyne-bearing moieties. nih.govmdpi.com

The reactivity of the bromoethoxy group extends beyond the examples above. A wide array of other nucleophiles can be used to displace the bromide, allowing for extensive derivatization.

Ether Formation: Alkoxides or phenoxides (generated from alcohols or phenols with a base) can serve as nucleophiles to form new ether linkages, a reaction known as the Williamson ether synthesis. This allows for the synthesis of complex poly-ether compounds.

Amine Substitutions: A diverse range of primary and secondary amines, beyond those listed in 3.2.1, can be employed to generate a broad library of substituted amino derivatives. This includes aliphatic, aromatic, and heterocyclic amines.

The choice of solvent and base is crucial for optimizing these substitution reactions, with polar aprotic solvents like DMF or acetone (B3395972) often being employed to facilitate the Sₙ2 mechanism.

Aldehyde Group Transformations

The aldehyde group is a key site for transformations, allowing for reduction to an alcohol or condensation with amine-containing compounds to form new C=N bonds.

The aldehyde functional group of this compound can be readily reduced to the corresponding primary alcohol, yielding (4-(2-Bromoethoxy)-3-methoxyphenyl)methanol. This transformation is a fundamental step in organic synthesis, often employed to convert the aldehyde into a hydroxyl group for subsequent reactions, such as esterification or etherification.

A common and efficient method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄). ugm.ac.idchemicalbook.com This reagent is known for its selectivity in reducing aldehydes and ketones without affecting other potentially reactive groups like the bromoalkyl chain. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. chemicalbook.com For solid starting materials, a small amount of solvent can be used to facilitate the reaction, which can also be accelerated using methods like ultrasonic irradiation, offering a greener alternative to conventional heating. ugm.ac.id The successful reduction is confirmed by the disappearance of the characteristic aldehyde proton signal (around 9.8 ppm) and the appearance of new signals for the benzylic alcohol protons (CH₂-OH) in ¹H-NMR spectra. ugm.ac.id

Analogous reductions of structurally similar benzaldehydes, such as vanillin (B372448) and 4-ethoxy-3-methoxy benzaldehyde, have been reported with high yields, demonstrating the feasibility and efficiency of this transformation. ugm.ac.id

Table 1: Conditions for the Reduction of Benzaldehyde Derivatives to Benzyl Alcohols

| Starting Aldehyde | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Vanillin | NaBH₄ | Ethanol (minimal) | Ultrasound irradiation, room temp. | 92 | ugm.ac.id |

| 4-Ethoxy-3-methoxy benzaldehyde | NaBH₄ | Ethanol (minimal) | Ultrasound irradiation, room temp. | 94 | ugm.ac.id |

| 3-Bromo-4-methylbenzaldehyde | NaBH₄ | Methanol | 0 °C to room temp., 2h | 49.6 | chemicalbook.com |

| 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde | NaBH₄ / Acetic Acid | Not specified | Quenching with weak acid | >95 | nih.gov |

Condensation Reactions for Schiff Base and Hydrazone Derivatives

The electrophilic carbon of the aldehyde group in this compound readily reacts with nucleophilic primary amines and hydrazine derivatives. These condensation reactions result in the formation of imines, commonly known as Schiff bases, and hydrazones, respectively. nih.govrsc.org These derivatives are significant in coordination chemistry and medicinal chemistry research. nih.govqub.ac.uk

The synthesis of Schiff bases is typically achieved by refluxing the aldehyde with a primary amine in a solvent like ethanol. nih.gov The reaction can be catalyzed by a small amount of acid or base. qub.ac.ukresearchgate.net A wide variety of aromatic and aliphatic amines can be used, leading to a diverse library of Schiff base derivatives. researchgate.net Similarly, hydrazones are formed by the condensation of the aldehyde with hydrazides or substituted hydrazines. rsc.org For instance, reacting the aldehyde with aromatic hydrazides yields aroyl hydrazones, which have been noted for their biological activities. rsc.org

The formation of the C=N (azomethine) bond in both Schiff bases and hydrazones is a key structural feature that imparts specific chemical and physical properties to the resulting molecules. ijmcmed.orgnih.gov

Table 2: Examples of Schiff Base and Hydrazone Synthesis from Substituted Benzaldehydes

| Aldehyde | Reactant | Product Type | Solvent | Conditions | Reference |

| 5-Methoxy salicylaldehyde | 2-(4-Aminophenyl)ethan-1-ol | Schiff Base | Ethanol | Reflux, 1h | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | Aromatic Amines | Schiff Base | Ethanol / Water | Trituration, room temp. | qub.ac.ukresearchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde | Aromatic Hydrazides | Hydrazone | Not specified | Not specified | rsc.org |

| 4-Nitrobenzaldehyde | Hydrazine | Hydrazone | Not specified | Not specified | ijmcmed.org |

Coupling Reactions for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable building block for creating larger, more complex structures such as polymers and nanomaterial conjugates.

This compound serves as a precursor for bio-based monomers used in the synthesis of sustainable polymers like polyesters and polyurethanes. nih.govresearchgate.net A common strategy involves a two-step conversion of the molecule into a diol monomer. First, the bromoethoxy group can be converted to a hydroxyethoxy group, for example, through reaction with a suitable hydroxyl source. The resulting intermediate, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde, is then reduced, typically with NaBH₄, to convert the aldehyde into a primary alcohol. nih.gov This two-step process yields the diol monomer 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol.

This vanillin-derived diol can then undergo polymerization reactions. nih.gov

Polyesters are synthesized through polycondensation reactions between the diol and various diacyl chlorides (e.g., succinyl chloride, terephthaloyl chloride) in the presence of a base like pyridine (B92270). researchgate.net

Polyurethanes are formed via polyaddition reactions of the diol with different diisocyanates. nih.gov

The properties of the resulting polymers, such as their glass transition temperature (Tg) and thermal stability, can be tuned based on the choice of the co-monomer (diacyl chloride or diisocyanate). nih.gov This approach highlights a pathway from a lignin-derived platform chemical to advanced, functional polymers. researchgate.net

Table 3: Thermal Properties of Polymers Synthesized from a Vanillin-Derived Diol

| Polymer Type | Co-monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (T_d, 5%) (°C) | Reference |

| Polyester | Succinyl Chloride | 16.2 | 315.6 | nih.gov |

| Polyester | Terephthaloyl Chloride | 81.2 | 338.4 | nih.gov |

| Polyurethane | Hexamethylene diisocyanate | 11.6 | 288.5 | nih.gov |

| Polyurethane | Isophorone diisocyanate | 80.4 | 291.8 | nih.gov |

Conjugation with Nanomaterials (e.g., Silicon Quantum Dots)

The functional groups of this compound provide anchor points for covalent attachment to the surface of nanomaterials, such as silicon quantum dots (SQDs). nih.gov This conjugation is a key step in creating hybrid materials for applications in bioimaging and sensing. kaust.edu.sanih.gov

Two primary strategies can be envisioned for this conjugation:

Utilizing the Bromoethoxy Group: The bromine atom is a good leaving group, making the bromoethoxy moiety an excellent site for nucleophilic substitution. SQDs can be surface-functionalized with nucleophiles, such as thiols or amines. nih.gov The reaction between the bromo-functionalized aldehyde and the nucleophile-coated SQD would form a stable covalent bond, effectively tethering the molecule to the nanoparticle surface.

Utilizing the Aldehyde Group: The aldehyde group can be used for conjugation through chemistries like Schiff base formation. scielo.br If the SQDs are functionalized with primary amine groups, a direct condensation reaction with the aldehyde will form an imine linkage. While potentially reversible, this bond can be stabilized by subsequent reduction. Other bioorthogonal "click chemistry" reactions, which are highly efficient and selective, can also be employed by modifying either the molecule or the quantum dot with appropriate reactive partners like azides, alkynes, or tetrazines. nih.govnih.gov

The successful conjugation of molecules to SQDs can tune the optical properties of the quantum dots and impart new functionalities, enabling their use in targeted biological applications. nih.govsymmes.fr

Table 4: Potential Strategies for Conjugating this compound to Nanomaterials

| Reactive Group on Molecule | Reactive Group on Nanomaterial | Linkage Formed | Reaction Type | Reference |

| -CH₂CH₂Br | Surface -SH (Thiol) | Thioether | Nucleophilic Substitution | nih.gov |

| -CH₂CH₂Br | Surface -NH₂ (Amine) | Secondary Amine | Nucleophilic Substitution | nih.gov |

| -CHO (Aldehyde) | Surface -NH₂ (Amine) | Imine (Schiff Base) | Condensation | scielo.br |

| -CHO (Aldehyde) | Surface Hydrazide | Hydrazone | Condensation | rsc.org |

Spectroscopic and Analytical Characterization of 4 2 Bromoethoxy 3 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton in the molecule.

The aldehydic proton (-CHO) gives rise to a singlet at approximately 9.87 ppm. The aromatic protons on the benzene (B151609) ring appear in the range of 7.04 to 7.46 ppm. Specifically, the proton at position 5 of the ring shows a doublet at around 7.04-7.05 ppm with a J-coupling constant of 8.4 Hz. The protons at positions 2 and 6 appear as a multiplet or as distinct doublets and doublets of doublets between 7.40 and 7.46 ppm.

The ethoxy group protons exhibit characteristic triplet signals. The two protons of the methylene (B1212753) group adjacent to the oxygen atom (-OCH₂) resonate as a triplet at approximately 4.39-4.40 ppm with a J-coupling constant of 6.4 Hz. The two protons of the methylene group adjacent to the bromine atom (-CH₂Br) appear as a triplet at around 3.69 ppm, also with a J-coupling constant of 6.4 Hz. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet at approximately 3.94-3.95 ppm.

When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), slight shifts in the proton signals are observed. For instance, the aldehydic proton appears at 9.83 ppm, the aromatic protons between 7.21 and 7.58 ppm, the -OCH₂ protons at 4.41 ppm, the -OCH₃ protons at 3.88 ppm, and the -CH₂Br protons at 3.82 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|---|

| Aldehydic H (-CHO) | 9.85 - 9.87 | 9.83 |

| Aromatic H | 6.99 - 7.46 | 7.21 - 7.58 |

| Methoxy H (-OCH₃) | 3.91 - 3.95 | 3.88 |

| Ethoxy H (-OCH₂-) | 4.36 - 4.40 | 4.41 |

The ¹³C NMR spectrum, typically recorded at 100 MHz in CDCl₃, provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, appearing at approximately 190.9 ppm.

The aromatic carbons show signals in the range of 111.0 to 153.6 ppm. The carbon attached to the aldehyde group (C1) and the carbons of the ethoxy and methoxy substituents (C3 and C4) are observed at approximately 130.5 ppm, 149.9 ppm, and 153.6 ppm, respectively. The other aromatic carbons (C2, C5, and C6) resonate at around 111.1 ppm, 111.9 ppm, and 126.9 ppm.

The carbon of the methoxy group (-OCH₃) is found at approximately 56.2 ppm. The methylene carbon of the ethoxy group adjacent to the oxygen atom (-OCH₂) appears at about 68.9 ppm, while the methylene carbon adjacent to the bromine atom (-CH₂Br) is observed at a more upfield position of around 28.4 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) (ppm) |

|---|---|

| Aldehydic C (-CHO) | 190.8 - 190.9 |

| Aromatic C-O | 153.5 - 153.6 |

| Aromatic C-O | 149.8 - 149.9 |

| Aromatic C-CHO | 130.3 - 130.5 |

| Aromatic CH | 126.8 - 126.9 |

| Aromatic CH | 111.9 |

| Aromatic CH | 111.0 - 111.1 |

| Methoxy C (-OCH₃) | 56.1 - 56.2 |

| Ethoxy C (-OCH₂-) | 68.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1682 |

| Aromatic Ring | C=C Stretch | ~1585, ~1506 |

| Ether | C-O Stretch | ~1273, ~1134 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The EI-MS spectrum of this compound shows a molecular ion peak (M⁺) at m/z 259, which corresponds to the molecular weight of the compound. Another significant fragment is often observed at m/z 151, which can be attributed to the loss of the bromoethoxy group.

ESI-MS is a softer ionization technique that is particularly useful for polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 260. This technique is valuable for confirming the molecular weight of the parent compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active compounds, including this compound. Developing a robust HPLC method is essential for separating the main compound from any starting materials, by-products, or degradation products.

A typical method development strategy for a moderately polar compound like this compound involves reversed-phase chromatography. sielc.comcolab.ws The process begins with selecting an appropriate column, commonly a C18 stationary phase, which separates compounds based on their hydrophobicity. psu.edu

The next step is to optimize the mobile phase. A scouting gradient is often run first, typically using a mixture of water (often with a modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsigmaaldrich.com This initial run helps determine the approximate solvent composition needed for elution and whether an isocratic (constant solvent composition) or gradient (changing solvent composition) method is more suitable. sigmaaldrich.com For related benzaldehydes, successful separations have been achieved using a simple mobile phase of acetonitrile and water with an acid modifier. sielc.comsielc.com

Detection is most commonly performed using a UV detector, as the benzaldehyde (B42025) moiety contains a strong chromophore. sigmaaldrich.com The wavelength is selected based on the UV absorbance maximum of the compound to ensure high sensitivity. A validated HPLC method for the related 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated linearity, precision, and accuracy, with a limit of detection (LOD) of 0.84 μg/mL, showcasing the sensitivity of HPLC for this class of compounds. colab.ws

Table 1: Representative HPLC Method Parameters for Benzaldehyde Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | psu.edu |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid | sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient | sigmaaldrich.com |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Detection | UV Spectroscopy | sigmaaldrich.com |

| Retention Time (Example) | 2-hydroxy-4-methoxybenzaldehyde: 10.4 min | researchgate.net |

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions in real-time due to its speed, simplicity, and low cost. libretexts.orgresearchgate.net In the synthesis of this compound, which typically involves the reaction of vanillin (B372448) with 1,2-dibromoethane, TLC is used to track the consumption of the starting materials and the formation of the product.

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside spots of the pure starting materials (e.g., vanillin). libretexts.org The plate is then developed in a chamber containing an appropriate solvent system, known as the eluent. For benzaldehyde derivatives, a mixture of non-polar and polar solvents like petroleum ether and diethyl ether is often effective. rfppl.co.in

As the solvent moves up the plate, the compounds separate based on their polarity. The less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline. libretexts.org In the synthesis of this compound from vanillin, the product is expected to be less polar than the starting vanillin due to the replacement of the polar hydroxyl group with the bromoethoxy group. Therefore, the product spot will appear at a higher Rf value than the vanillin spot. The reaction is considered complete when the spot corresponding to the limiting reactant (vanillin) has disappeared from the lane of the reaction mixture. libretexts.org Visualization can be achieved under UV light or by using a chemical stain, such as p-anisaldehyde, which reacts with the compounds to produce colored spots. researchgate.net

Table 2: Example of TLC for Monitoring Synthesis of this compound

| Lane | Description | Observation (Hypothetical Rf) | Interpretation |

|---|---|---|---|

| 1 | Vanillin (Starting Material) | Single spot at Rf = 0.30 | Reference for starting material |

| 2 | Reaction Mixture (t=0) | Single spot at Rf = 0.30 | Reaction has not yet started |

| 3 | Reaction Mixture (t=1 hr) | Two spots: Rf = 0.30 (faint), Rf = 0.55 (strong) | Reaction is in progress, product is forming |

| 4 | Reaction Mixture (t=2 hr) | Single spot at Rf = 0.55 | Reaction is complete, starting material is consumed |

X-ray Diffraction Analysis of Related Structures and Derivatives

Studies on vanillin derivatives show that the crystal packing is often dominated by a network of intermolecular interactions. tandfonline.comnih.gov These can include strong hydrogen bonds, if hydroxyl or amine groups are present, as well as weaker interactions like C–H···O, C–H···π, and π–π stacking interactions, which collectively stabilize the crystal lattice. nih.gov For instance, the crystal structure of a coumarin (B35378) vanillin chalcone (B49325) derivative was determined to be monoclinic with the space group P21/c. cambridge.org

In the case of this compound, the carbonyl group and methoxy group would be expected to participate in weak C–H···O hydrogen bonds. nih.gov The presence of the bromine atom could introduce halogen bonding interactions (Br···O or Br···Br), further influencing the supramolecular assembly. Analysis of other multi-substituted benzaldehyde derivatives has confirmed that such weak intermolecular forces play a crucial role in the formation of their solid-state structures. nih.gov The determination of unit cell parameters, space group, and atomic coordinates through X-ray diffraction provides unequivocal proof of a compound's structure and stereochemistry. researchgate.netasianpubs.org

Table 3: Example Crystallographic Data for a Related Vanillin Derivative (4-hydroxy-3-methoxyphenyl-4-hydroxycoumarin chalcone)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P21/c | cambridge.org |

| a (Å) | 14.3181(4) | cambridge.org |

| b (Å) | 8.04071(9) | cambridge.org |

| c (Å) | 13.5524(3) | cambridge.org |

| **β (°) ** | 100.3559(13) | cambridge.org |

Advanced Spectroscopic Probes (e.g., UV-Vis Spectroscopy, X-ray Photoelectron Spectroscopy - XPS)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study compounds with chromophores, such as the substituted benzene ring and aldehyde functional group in this compound. The absorption of UV or visible light by a molecule corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For benzaldehyde derivatives, the key electronic transitions are the π → π* and n → π* transitions associated with the aromatic system and the carbonyl group. cambridge.orgnih.gov

Studies on related compounds like 4-hexyloxy-3-methoxybenzaldehyde and other vanillin derivatives show characteristic absorption bands in the UV region. tandfonline.comnih.gov The exact position of the absorption maximum (λmax) is sensitive to the solvent and the nature of the substituents on the aromatic ring. The bromoethoxy and methoxy groups on the ring act as auxochromes, which can modify the absorption wavelength and intensity compared to unsubstituted benzaldehyde. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the UV-Vis spectra and assign the observed electronic transitions. nih.gov

Table 4: UV-Vis Absorption Data for Related Benzaldehyde Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 4-methoxybenzaldehyde | Not Specified | 285.5 | nist.gov |

| 4-hexyloxy-3-methoxybenzaldehyde | Methanol | 232, 277, 309 | nih.gov |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 5-10 nm of a material's surface. wikipedia.orgcarleton.edu While not as common as NMR or MS for bulk characterization, XPS provides unique information about surface chemistry. carleton.edu

For a sample of this compound, an XPS analysis would involve irradiating the surface with X-rays, causing the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of each element and its chemical environment. carleton.edu

An XPS survey scan would identify the presence of carbon, oxygen, and bromine. High-resolution scans of specific elemental regions would provide more detailed chemical state information:

C 1s: The carbon spectrum would be complex, with distinct peaks corresponding to C-C/C-H in the aromatic ring, C-O in the methoxy and ethoxy groups, and the C=O of the aldehyde. researchgate.net

O 1s: The oxygen spectrum would show components for the carbonyl oxygen (C=O) and the ether oxygens (C-O-C).

Br 3d: The binding energy of the Br 3d peak would confirm the presence of bromine in an organic C-Br bond.

This level of detail allows for the unambiguous confirmation of the compound's elemental makeup and the bonding environment of its constituent atoms on the material's surface. researchgate.netjh.edu

Mechanistic Investigations of Reactions Involving 4 2 Bromoethoxy 3 Methoxybenzaldehyde

Reaction Mechanism Elucidation of Key Transformations

A fundamental transformation involving the synthesis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde and its analogs is the Williamson etherification. This reaction is a cornerstone in the formation of the ether linkage at the C4 position of the benzaldehyde (B42025) ring.

The process typically begins with 4-hydroxy-3-methoxybenzaldehyde (vanillin), which serves as the phenolic starting material. In the presence of a base, such as triethylamine (B128534) or potassium carbonate, the hydroxyl group is deprotonated to form a more nucleophilic phenolate (B1203915) anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an appropriate electrophile, in this case, a dihaloethane like 1,2-dibromoethane, to form the bromoethoxy side chain. The use of triethylamine as a catalyst facilitates the protonation of the hydroxyl group's hydrogen atom, which is subsequently substituted. upenn.edu The reaction of the resulting phenolate salt with the bromo-compound proceeds to form the final ether product. upenn.edu

Derivatives of this compound can undergo further transformations. The aldehyde group, for instance, is susceptible to reduction. Hydrosilylation, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) activated by a base such as K₂CO₃, provides a method for the chemoselective reduction of the aldehyde to the corresponding alcohol. nii.ac.jp This transformation is significant for creating a new set of derivatives with different chemical properties and potential applications.

Photochemical Reaction Pathways and Product Formation (e.g., Photorelease of Anticancer Drugs)

The strategic placement of substituents on the benzaldehyde ring allows for its incorporation into photolabile systems, often called "photocages." These systems are designed to release a specific molecule upon irradiation with light, a process with significant potential in targeted drug delivery. While direct photochemical studies on this compound are not extensively documented in the provided literature, the mechanism can be understood by examining structurally related photoremovable protecting groups (PPGs), such as o-nitrobenzyl ethers. upenn.edunih.govacs.org

The archetypal photorelease mechanism for an o-nitrobenzyl (ONB) protecting group proceeds as follows:

Photoexcitation : Upon absorption of UV light (typically 300-365 nm), the o-nitrobenzyl group is promoted to an excited state. nih.gov

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. acs.orgnih.gov

Molecular Rearrangement and Cleavage : This intermediate undergoes a rapid molecular rearrangement, often involving cyclization, which destabilizes the bond linking the protecting group to the cargo molecule (e.g., an anticancer drug). nih.gov This leads to the cleavage of the bond and the release of the active molecule.

Product Formation : The primary photoproducts are the released cargo and the protecting group, which is converted into an o-nitrosobenzaldehyde or o-nitroso ketone derivative. nih.gov

This light-triggered release offers precise spatial and temporal control, which is highly desirable in chemotherapy to minimize systemic toxicity. The quantum yield of this photolysis, a measure of the reaction's efficiency, is highly dependent on the nature of the released molecule (the leaving group). rsc.org Derivatives of this compound could be integrated into such systems, where the core structure acts as a component of the chromophore or linker, enabling the photorelease of covalently attached therapeutic agents. The development of such systems using visible light is an ongoing area of research to improve biocompatibility. researchgate.net

Intermolecular Interactions and Supramolecular Assembly in Derivatives

The solid-state architecture and physical properties of derivatives of this compound are dictated by a complex interplay of non-covalent interactions. These forces, including halogen and hydrogen bonds, guide the assembly of molecules into well-defined supramolecular networks.

Crystallographic studies of substituted benzaldehyde derivatives reveal the prevalence of various intermolecular interactions that stabilize the crystal lattice.

Hydrogen Bonding: Weak C—H···O hydrogen bonds are a common feature in the crystal structures of related methoxybenzaldehyde compounds. rsc.orgresearchgate.net In these interactions, the aldehyde oxygen or the methoxy (B1213986) oxygen atoms act as hydrogen bond acceptors. For example, in the crystal structure of 4-ethoxy-3-methoxybenzaldehyde, C—H···O interactions link the molecules into sheets. researchgate.net In more complex derivatives, such as those incorporating thiosemicarbazone moieties, stronger hydrogen bonds like N—H···S and O—H···O are observed, which can form dimers and three-dimensional networks. beilstein-journals.org Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously, have also been noted. beilstein-journals.org

Halogen Bonding: The bromine atom in the this compound structure and its derivatives can participate in halogen bonding. This is an attractive, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site. Studies on analogous structures show evidence of C···Br contacts with distances slightly less than the sum of their van der Waals radii, indicating a significant interaction. researchgate.net Furthermore, in certain crystal packings, type I halogen···halogen bonding interactions contribute to the formation of the supramolecular assembly. rsc.org

The table below presents representative data on intermolecular interactions observed in a closely related benzaldehyde derivative, illustrating the typical distances and geometries involved.

| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) | Source Compound | Ref |

| C—H···O | 0.96 | 2.62 | 3.525 | 156.4 | 4-ethoxy-3-methoxybenzaldehyde | researchgate.net |

| C—H···π | 0.96 | 3.00 | - | 147.0 | 4-ethoxy-3-methoxybenzaldehyde | researchgate.net |

| C···Br | - | - | 3.495 | - | 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde | researchgate.net |

| π···π | - | - | 3.724 | - | 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde | researchgate.net |

This interactive table summarizes key intermolecular distances and angles found in the crystal structures of analogous compounds.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled σ-orbital into an adjacent empty or partially filled p-orbital or a π-orbital. In this compound, several hyperconjugative effects can influence molecular conformation and stability.

The primary sources of hyperconjugation are the methoxy (–OCH₃) and ethoxy (–OCH₂CH₂Br) substituents.

n → σ* Interaction (Anomeric Effect): An important stereoelectronic effect arises from the interaction between the lone pair electrons (n) on the ether oxygen atoms and the antibonding σ*-orbital of an adjacent C–C or C–O bond. This interaction, often referred to as an anomeric effect in carbohydrate chemistry, influences the preferred rotational conformation (torsion angles) around the C(aryl)–O and O–C(alkyl) bonds to maximize orbital overlap.

These hyperconjugative interactions can lead to subtle but measurable changes in molecular geometry, such as the shortening or lengthening of specific bonds compared to standard values. nih.gov For instance, the delocalization of electrons into the ring can affect the bond lengths within the benzene (B151609) core and influence the planarity of the molecule. The stability conferred by hyperconjugation, alongside steric factors, ultimately dictates the most favorable three-dimensional arrangement of the molecule in both solution and the solid state, thereby influencing the intermolecular interactions discussed previously.

Computational Chemistry and Molecular Modeling Studies of 4 2 Bromoethoxy 3 Methoxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a popular and versatile method in computational chemistry for predicting molecular properties with high accuracy. nih.gov Studies on related benzaldehyde (B42025) derivatives have demonstrated the utility of DFT in understanding their structural and electronic features. researchgate.netnih.gov

Electronic structure analysis provides fundamental insights into the reactivity and stability of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Gap: The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comscholarsresearchlibrary.com A small energy gap suggests that the molecule is more reactive and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This small gap is often associated with charge transfer within the molecule. malayajournal.org

For analogous compounds, DFT calculations have been used to determine these values. For example, a study on 4-hydroxybenzaldehyde (B117250) calculated a HOMO-LUMO gap of approximately 5.01 eV, indicating significant chemical stability. mdpi.com In another study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the calculated gap was 3.8183 eV, suggesting a higher propensity for charge transfer. malayajournal.org A theoretical DFT study of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde would yield similar data, providing a quantitative measure of its electronic characteristics.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. conicet.gov.ar It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). scholarsresearchlibrary.commalayajournal.org Green and yellow regions represent intermediate or near-zero potential. malayajournal.orgresearchgate.net

In a molecule like this compound, MEP analysis would likely show negative potential around the oxygen atoms of the aldehyde and ether groups, identifying them as sites for electrophilic interaction. conicet.gov.ar Positive regions might be located around the hydrogen atoms. Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov The calculated frequencies and intensities can be correlated with experimental spectra to provide a confident assignment of vibrational modes. nih.govmdpi.com This analysis helps to confirm the molecular structure and understand the dynamics of different functional groups.

A typical DFT study, such as one performed on 4-hexyloxy-3-methoxybenzaldehyde, involves optimizing the molecular geometry and then calculating the vibrational frequencies at that equilibrium structure. nih.gov The results can be compared with experimental FT-IR and FT-Raman spectra. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C=O (aldehyde), C-O-C (ether), C-Br, and aromatic C-H bonds. The excellent agreement often found between calculated and experimental spectra allows for a detailed and reliable assignment of every vibrational mode. nih.gov

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors provide a more detailed picture than the HOMO-LUMO gap alone.

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2. Harder molecules have a larger HOMO-LUMO gap. scholarsresearchlibrary.com

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net It is calculated as ω = μ² / (2η).

These parameters have been calculated for similar molecules, providing a framework for what to expect for this compound. conicet.gov.arresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors from a DFT Study on a Related Compound, 4-(Dimethylamino)benzaldehyde. Data sourced from a study using the B3LYP/6-31G(d,p) level of theory. conicet.gov.ar

| Parameter | Value (eV) | Formula |

| EHOMO | -5.846 | - |

| ELUMO | -1.532 | - |

| ΔEHOMO-LUMO | 4.314 | ELUMO - EHOMO |

| Ionization Potential (IP) | 5.846 | -EHOMO |

| Electron Affinity (EA) | 1.532 | -ELUMO |

| Chemical Hardness (η) | 2.157 | (IP - EA) / 2 |

| Chemical Potential (μ) | -3.689 | -(IP + EA) / 2 |

| Electrophilicity Index (ω) | 3.154 | μ² / (2η) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. taylorandfrancis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. vutbr.czescholarship.org This technique is particularly useful for assessing the structural dynamics, stability, and conformational changes of flexible molecules like this compound and its derivatives. taylorandfrancis.com

An MD simulation requires a force field (e.g., CHARMM, AMBER) to describe the interatomic interactions and is typically performed in a simulated solvent environment to mimic physiological conditions. taylorandfrancis.comvutbr.cz For a molecule with flexible side chains, such as the bromoethoxy group, MD simulations can explore the accessible conformational space. This helps identify the most stable or low-energy conformations and the energy barriers between them. The analysis of the simulation trajectory can reveal dynamic properties that are not apparent from static models. escholarship.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, usually a protein). researchgate.netnih.gov The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. nih.gov This method is central to structure-based drug design.

For derivatives of this compound, molecular docking could be employed to screen for potential biological targets or to optimize binding to a known target. nanobioletters.com For instance, studies on derivatives of related structures like flavones and chalcones have used docking to investigate their potential as inhibitors of cancer-related proteins such as Estrogen Receptor Alpha (ERα) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com

The process involves preparing the 3D structures of the ligand and the receptor. A search algorithm then samples a large number of possible orientations of the ligand within the receptor's binding site. nih.gov A scoring function is used to evaluate each pose, estimating the binding affinity (e.g., in kcal/mol). mdpi.com The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 2: Example Docking Results for Designed Chalcone (B49325) Derivatives against Estrogen Receptor α (ERα). This table illustrates typical output from a molecular docking study, showing binding energies and interactions. mdpi.com

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| HNS9 | -12.15 | Leu346, Thr347, Ala350, Glu353, Leu387, Arg394, Met421, His524, Leu525 |

| HNS10 | -12.33 | Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. researchgate.net QSAR is a ligand-based design approach used when the 3D structure of the receptor is unknown. nih.gov

To build a QSAR model for derivatives of this compound, one would first synthesize a series of related compounds and measure their biological activity (e.g., IC₅₀ values). Then, for each compound, a set of numerical "descriptors" is calculated. These can be simple physicochemical properties (e.g., logP, molecular weight) or more complex values derived from the 2D or 3D structure (e.g., topological indices, electronic properties from DFT). wikipedia.orgnih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors (predictor variables) with the biological activity (response variable). wikipedia.orgresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov Depending on the descriptors used, QSAR models can be classified as 2D-QSAR, 3D-QSAR, or even more complex variants like 4D-QSAR, which incorporates conformational flexibility. wikipedia.orgresearchgate.net

Research Applications and Biological Relevance of Derivatives

Pharmaceutical and Medicinal Chemistry Intermediates

The scaffold of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde is a common feature in molecules designed for therapeutic purposes. The methoxybenzaldehyde portion is related to vanillin (B372448), a compound that has been used as a chemical intermediate in pharmaceutical syntheses. researchgate.net The bromoethoxy tail provides a reactive handle for further chemical modifications, making it a key building block in medicinal chemistry.

The molecular framework of this compound is instrumental in constructing a variety of pharmacologically active agents. The aldehyde group can be readily converted into other functional groups, such as Schiff bases, which are known to possess beneficial biological effects. researchgate.net For instance, derivatives of the closely related 4-hydroxy-3-methoxybenzaldehyde (vanillin) are used to synthesize aroyl hydrazones, which have demonstrated significant antimicrobial activities. rsc.org

The synthesis process often involves the reaction of the aldehyde with various amines or hydrazides to form new carbon-nitrogen bonds, a common strategy in drug development. researchgate.netrsc.org The bromoethoxy group can be used in Williamson etherification reactions to link the benzaldehyde (B42025) core to other molecules, creating more complex structures with potential therapeutic value. orientjchem.org While this specific compound is listed as a pharmaceutical intermediate, its direct application in synthesizing marketed APIs is primarily as a foundational block for further elaboration. q100lifesciences.com

Table 1: Examples of Synthesized Derivatives from Related Aldehydes

| Starting Aldehyde | Reactant | Synthesized Derivative Class | Potential Application |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde | Aromatic Hydrazides | Aroyl Hydrazones | Antimicrobial rsc.org |

| 4-hydroxy-3-methoxybenzaldehyde | Various Amines | Schiff Bases | Various Biological Effects researchgate.net |

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Derivatives containing the 4-hydroxy-3-methoxyphenyl moiety, central to the structure of this compound, have shown promise in overcoming MDR.

One study demonstrated that 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide could reverse P-gp-mediated MDR in cancer cells. nih.gov This compound increased the intracellular accumulation of chemotherapy drugs by inhibiting the P-gp efflux pump, thereby re-sensitizing resistant cells to treatment. nih.gov Similarly, a series of N(10)-substituted-2-methoxyacridone analogues were synthesized to modulate MDR. nih.gov These compounds were found to significantly inhibit the efflux of vinblastine, suggesting they act as competitors for P-gp. nih.gov These findings highlight the potential of scaffolds related to this compound in developing agents that can be used in combination with conventional chemotherapy to combat drug resistance.

Photocaged compounds are molecules that are biologically inactive until exposed to light of a specific wavelength, which cleaves a photolabile protecting group and releases the active substance. This approach allows for precise spatial and temporal control over drug delivery. Aldehyde-containing molecules can be integral to such systems. While specific research detailing the use of this compound in photocaged systems is not prominent, its functional groups are suitable for such applications. The aldehyde could be protected by a photolabile group, or the bromoethoxy moiety could be used to attach the molecule to a larger drug conjugate that is released upon irradiation. This strategy is a key area of research for targeted therapies, aiming to minimize off-target effects.

Agrochemical and Dye Synthesis Precursors

The vanillin-derived structure of this compound also makes it a useful precursor in the synthesis of agrochemicals and dyes. researchgate.netorientjchem.org Vanillin derivatives have been investigated for various applications, including as herbicides. researchgate.net The reactivity of the aldehyde and the bromoethoxy groups allows for the creation of diverse molecular structures suitable for these industries. The synthesis of phenacyloxy benzaldehyde derivatives, for example, demonstrates the utility of the core structure in creating new compounds through reactions like Williamson etherification. orientjchem.org

Catalytic Roles in Organic Transformations (e.g., Heterocyclic Compound Synthesis)

Aldehydes are fundamental building blocks in a multitude of organic reactions, including those for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The aldehyde group in this compound can participate in reactions like the Stetter reaction. researchgate.net The Stetter reaction is a carbon-carbon bond-forming reaction catalyzed by N-heterocyclic carbenes (NHCs) that involves the reaction between an aldehyde and a Michael acceptor to produce 1,4-dicarbonyl compounds. researchgate.net These products are crucial intermediates for the synthesis of various heterocyclic systems. researchgate.net

Biological Activity Studies of Related Compounds and Derivatives

Derivatives of methoxy- and hydroxy-substituted benzaldehydes have been the subject of numerous studies to evaluate their biological activities. These investigations have revealed a wide spectrum of effects, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity : Aroyl hydrazones synthesized from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.orgresearchgate.net The studies indicate that the hydrazone derivatives often possess higher activity than their hydrazide precursors. rsc.org

Antioxidant and Anticancer Activity : A series of synthesized methylated and acetylated bromophenol derivatives, which share structural similarities, were evaluated for their biological effects. mdpi.com Certain derivatives demonstrated the ability to mitigate oxidative damage and reactive oxygen species (ROS) generation. mdpi.com Other related compounds were found to inhibit the viability and induce apoptosis in leukemia cells. mdpi.com The combination of a vanillin-type moiety with other rings, such as thiazolyl, has been explored for anti-inflammatory, antifungal, anti-HIV, and anti-tumor activities. researchgate.net

Table 2: Summary of Investigated Biological Activities of Related Derivatives

| Derivative Class | Biological Activity | Target/Model |

|---|---|---|

| Aroyl Hydrazones | Antimicrobial | S. aureus, E. coli, P. aeruginosa rsc.org |

| Bromophenol Derivatives | Antioxidant | H2O2-induced oxidative damage in HaCaT cells mdpi.com |

| Bromophenol Derivatives | Anticancer | Leukemia K562 cells mdpi.com |

| Thiazolyl-Vanillin Hybrids | Anti-inflammatory, Antifungal, Anti-HIV, Anti-tumor | Various models researchgate.net |

Antimicrobial Efficacy (e.g., Antibacterial Activity)

The vanillin scaffold is a known platform for developing agents with antimicrobial properties. Vanillin and its derivatives have been shown to be more effective against Gram-positive than Gram-negative bacteria. nih.gov Their mechanism of action often involves disruption of the cytoplasmic membrane. nih.govnih.gov The antimicrobial activity is influenced by the concentration, exposure time, and the specific microorganism being targeted. nih.gov

Research into vanillin derivatives has yielded compounds with significant antibacterial activity. For instance, a study involving the synthesis of novel acetyl vanillin derivatives, prepared from 4-hydroxy-3-methoxybenzaldehyde (vanillin), identified compounds with notable efficacy against Escherichia coli. nih.govresearchgate.net Specifically, derivatives featuring fluorine and pyridine (B92270) substitutions demonstrated considerable inhibition. nih.gov

Chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have also been evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacteria. orientjchem.org Compounds with 2-chloro, 4-methoxy, and 4-methyl substitutions showed excellent activity. orientjchem.org Similarly, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde displayed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with the activity being enhanced by the presence of hydroxyl groups. rsc.org

Another study synthesized 1,8-dioxo-hydroxanthene derivatives from vanillin and ethyl vanillin. researchgate.net The results indicated that substituting the methoxy (B1213986) group with an ethoxy group enhanced the antibacterial activity against Staphylococcus epidermidis. researchgate.net Vanillin itself has shown potent antibacterial effects against several multidrug-resistant (MDR) strains, including E. coli, Salmonella, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.25 to 2.5 mg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Vanillin Derivatives

| Compound/Derivative | Test Organism | Activity/Measurement | Reference |

| Vanillin | Multidrug-Resistant E. coli | MIC: 1.25-2.5 mg/mL | mdpi.com |

| Vanillin | Multidrug-Resistant S. aureus | MIC: 2.5 mg/mL | mdpi.com |

| Acetyl Nitro Vanillin Schiff Base (Fluorine substituted) | E. coli | MIC: 25 µg/mL | nih.govnih.gov |

| Acetyl Nitro Vanillin Schiff Base (Pyridine substituted) | E. coli | MIC: 25 µg/mL | nih.govnih.gov |

| 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione | S. epidermidis | Inhibition Zone: 23.38 mm | researchgate.net |

Enzyme Inhibition Potentials (e.g., Cholinesterases)

Derivatives of the vanillin scaffold have emerged as promising inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govresearchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine. nih.govmonash.edu

A series of novel vanillin derivatives were designed and synthesized as dual inhibitors of AChE and BuChE. nih.gov In one study, compound 4c was identified as a potent dual inhibitor, with IC50 values of 0.18 μM for AChE and 7.61 μM for BuChE, outperforming the standard drug galantamine. nih.gov Molecular docking studies suggested that the indole (B1671886) ring in this compound contributes to its high activity through strong intermolecular interactions. nih.gov

In another investigation, naphthalimido and phthalimido vanillin derivatives were synthesized and evaluated. nih.gov A lead compound, 2a (2-(3-(bis(4-hydroxy-3-methoxybenzyl)amino)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione), showed potent and selective inhibition of BuChE with an IC50 value of 0.27 µM, which was approximately 53 times greater than its activity against AChE. nih.gov This selectivity was attributed to the presence of bulkier groups in the molecule. nih.gov The development of dual- or multi-target inhibitors based on the vanillin structure is an active area of research for complex diseases like Alzheimer's. researchgate.net

Table 2: Cholinesterase Inhibition by Selected Vanillin Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 4c | Acetylcholinesterase (AChE) | 0.18 | nih.gov |

| Compound 4c | Butyrylcholinesterase (BuChE) | 7.61 | nih.gov |

| Galantamine (Reference) | Acetylcholinesterase (AChE) | 3.65 | nih.gov |

| Galantamine (Reference) | Butyrylcholinesterase (BuChE) | 15.29 | nih.gov |

| Compound 2a | Butyrylcholinesterase (BuChE) | 0.27 | nih.gov |

Antioxidant Activity of Related Chemical Scaffolds

The phenolic structure inherent in vanillin and its derivatives confers significant antioxidant potential, which is the ability to scavenge free radicals and protect against oxidative stress. researchgate.netnih.gov Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research goal. edwiserinternational.com

The antioxidant capacity of vanillin and its derivatives has been systematically evaluated using various assays. nih.gov Vanillin has demonstrated stronger antioxidant activity than standard antioxidants like ascorbic acid and Trolox in certain tests, such as the ABTS radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govresearchgate.net This enhanced activity is partly attributed to a self-dimerization mechanism during the reaction with radicals. nih.govresearchgate.net

Chemical modifications of the vanillin structure can further enhance its antioxidant properties. edwiserinternational.com For example, a study on vanillin derivatives found that acetylation and reduction reactions could improve its antioxidant activity as measured by the DPPH radical scavenging test. edwiserinternational.com A reduced derivative, o-methoxy-p-methyl cyclohexan-1-ol, and an acetylated derivative, vanillyl acetate (B1210297), showed moderately significant IC50 values of 0.59 µg/mL and 0.63 µg/mL, respectively. edwiserinternational.com Similarly, the synthesis of benzylic acid-derived bromophenols has yielded compounds with potent antioxidant effects, in some cases exceeding that of standards like BHA and BHT. nih.gov

The antioxidant properties of these scaffolds are often evaluated alongside other biological activities, highlighting a multi-target approach in drug discovery. nih.govnih.gov For instance, the most potent cholinesterase inhibitors derived from vanillin also exhibit notable antioxidant activity. nih.gov

Table 3: Antioxidant Activity of Vanillin and Related Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Vanillin | DPPH | 0.81 | edwiserinternational.com |

| Vanillyl acetate (E-1) | DPPH | 0.63 | edwiserinternational.com |

| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | edwiserinternational.com |

| Vitamin C (Standard) | DPPH | 0.44 | edwiserinternational.com |

| Bromophenol Derivative 25 | DPPH | 4.27 | nih.gov |

| BHT (Standard) | DPPH | 4.12 | nih.gov |

Applications in Organic Synthesis and Polymer Science

In the realm of organic synthesis, benzaldehyde derivatives are crucial building blocks. For example, they are used in solid-phase organic synthesis to generate large libraries of small molecules for drug discovery. nih.gov A strategy has been developed for synthesizing sulfonamides on a solid support, starting from polymer-bound benzaldehydes. nih.govnih.gov This involves the reductive amination of the polymer-bound aldehyde, followed by sulfonylation and cleavage from the resin to yield the pure sulfonamide product. nih.govchapman.edu

In polymer science, there is growing interest in incorporating benzaldehyde derivatives into polymer structures to create materials with specific functions, such as antimicrobial properties. nih.gov Hydroxybenzaldehydes, which share structural similarities with the vanillin scaffold, can be immobilized onto amine-terminated polymers. nih.gov These functionalized polymers act as biocides, with the phenolic hydroxyl group interacting with and disrupting the cell membranes of bacteria, leading to cell death. nih.gov This approach of creating polymer-bound antimicrobial agents is explored for applications like food packaging and water treatment to prevent the diffusion of free antimicrobial agents into the environment. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

Future research is increasingly directed towards the development of environmentally benign and efficient methods for the synthesis of 4-(2-bromoethoxy)-3-methoxybenzaldehyde and its analogs. Key areas of focus include:

Green Chemistry Approaches: Current synthetic methods often rely on traditional organic solvents and reagents. rsc.org Future pathways will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize environmental impact. frontiersin.org The principles of green chemistry also encourage the use of alternative feedstocks and the reduction of waste. scielo.org.mx

Catalytic Innovations: There is a growing interest in replacing stoichiometric reagents with catalytic systems. This includes the use of metal-organic frameworks (MOFs) and metal-organic polyhedra (MOPs) as catalysts for reactions involving vanillin (B372448) and its derivatives. rsc.orgrsc.orgresearchgate.net For instance, a Cu(II)-MOP has been shown to be effective in the catalytic conversion of trans-ferulic acid to vanillin. rsc.org Research into solid-state synthesis of MOF/polymer composites for the hydrodeoxygenation of vanillin also points to new catalytic avenues. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. The application of electrochemical flow reactors for the reduction of vanillin derivatives to produce polymers is an emerging area that could be adapted for the synthesis and derivatization of this compound. acs.orgfraunhofer.de

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis and modification of benzaldehyde (B42025) derivatives is a promising sustainable approach. scielo.org.mxacs.orgnih.gov Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. The biocatalytic reduction of benzaldehyde using enzymes from vegetable wastes is one such example. scielo.org.mx

Exploration of New Derivatization Reactions for Diverse Chemical Spaces

The reactive handles on this compound—the aldehyde, the bromoethoxy group, and the aromatic ring—provide ample opportunities for creating diverse chemical libraries. Future research will likely focus on:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient for generating molecular complexity. The aldehyde group of this compound is an ideal substrate for various MCRs, enabling the rapid synthesis of novel heterocyclic scaffolds.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful strategy for creating new derivatives without the need for pre-functionalized starting materials. nih.govacs.org Research into palladium-catalyzed ortho C-H hydroxylation of benzaldehydes using transient directing groups showcases the potential for selective modifications. acs.org

Click Chemistry: The bromoethoxy group can be readily converted to an azidoethoxy group, which can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "click" chemistry approach allows for the efficient and modular assembly of complex molecules.

Synthesis of Heterocycles: Vanillin and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, quinoxalines, imidazoles, and thiazoles. frontiersin.org Future work will likely expand on these transformations, using this compound to create novel heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.gov

Advanced Materials Science Applications and Functional Materials Design

The unique structure of this compound makes it an attractive building block for the design of advanced functional materials.

Polymer Science: Vanillin-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. acs.org The aldehyde and bromoethoxy functionalities of this compound can be utilized for polymerization reactions, leading to the formation of polyesters, polyethers, and other functional polymers. For example, the electrochemical synthesis of biobased polymers from vanillin is an active area of research. acs.org

Metal-Organic Frameworks (MOFs): The aldehyde group can be modified to a carboxylic acid or other linking groups suitable for the construction of MOFs. researchgate.net These porous materials have applications in gas storage, separation, and catalysis. The bromoethoxy group could be used for post-synthetic modification of the MOF, introducing additional functionality.

Liquid Crystals: Benzaldehyde derivatives are known to exhibit liquid crystalline properties. researchgate.net The elongated structure that can be derived from this compound makes it a candidate for the synthesis of new liquid crystal materials with potential applications in displays and sensors.

Self-Assembly Materials: The amphiphilic nature that can be imparted to derivatives of this compound makes them suitable for creating self-assembling systems. researchgate.net

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and structure-property relationships of this compound and its derivatives is crucial for their rational design and application.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.govnih.govcanterbury.ac.uk DFT calculations can be used to investigate the mechanisms of reactions involving this compound, predict the properties of its derivatives, and guide the design of new experiments. researchgate.netnih.govcanterbury.ac.uk For instance, DFT has been used to study the effect of substituents on the properties of benzaldehydes and to investigate reaction mechanisms. researchgate.netnih.gov

Advanced Spectroscopy: Techniques such as 2D NMR, X-ray crystallography, and time-resolved spectroscopy can provide detailed insights into the structure and dynamics of molecules. nih.gov X-ray crystallography can be used to determine the three-dimensional structure of derivatives of this compound, revealing details about intermolecular interactions that govern their packing in the solid state. nih.govrsc.org

Mechanistic Studies: Detailed kinetic and mechanistic studies of reactions involving this compound are needed to optimize reaction conditions and to control the selectivity of transformations. researchgate.netaustinpublishinggroup.com For example, the kinetics of the oxidation of vanillin have been studied to elucidate the reaction mechanism. austinpublishinggroup.com

Targeted Biological Applications and Drug Discovery Prospects

Vanillin and its derivatives have shown a wide range of biological activities, making this compound a promising scaffold for drug discovery.

Antimicrobial Agents: Schiff bases derived from vanillin have been shown to possess antimicrobial activity. nih.gov The bromoethoxy group on this compound can be used to attach various amine-containing fragments, allowing for the synthesis of a library of Schiff bases to be screened for antimicrobial properties.

Anticancer Agents: Some vanillin derivatives have been investigated for their potential as anticancer agents. researchgate.net The ability to easily derivatize this compound makes it a valuable starting material for the synthesis of new compounds with potential cytotoxic activity against cancer cell lines.

Enzyme Inhibitors: The structural similarity of this compound to natural substrates makes it a candidate for the design of enzyme inhibitors. For example, vanillin derivatives have been studied as inhibitors of mushroom tyrosinase. nih.gov

Glucagon (B607659) Antagonists: Non-peptide compounds containing a central hydrazide motif, which can be synthesized from aldehydes, have been investigated as glucagon antagonists for the potential treatment of diabetes. nih.govgoogle.com

Integration into Supramolecular Chemistry and Self-Assembled Systems

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of supramolecular chemistry.

Host-Guest Chemistry: The aromatic ring and functional groups of 4-(2-bBromoethoxy)-3-methoxybenzaldehyde can participate in host-guest interactions with cyclodextrins, calixarenes, and other macrocyclic hosts. documentsdelivered.comresearchgate.net Such complexation can alter the solubility, reactivity, and bioavailability of the molecule.

Supramolecular Polymers: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can be used to assemble derivatives of this compound into supramolecular polymers. rsc.org These materials can exhibit interesting properties, such as stimuli-responsiveness and self-healing.

Amphiphilic Self-Assembly: By attaching a long alkyl chain to the bromoethoxy group, it is possible to create amphiphilic molecules that can self-assemble in water to form micelles, vesicles, or other nanostructures. mdpi.commiddlebury.edunih.gov These self-assembled systems have potential applications in drug delivery and nanotechnology.

常见问题

Q. What are the key synthetic routes for 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via alkylation of a phenolic precursor (e.g., 3-methoxy-4-hydroxybenzaldehyde) with 1,2-dibromoethane. Key optimization parameters include: